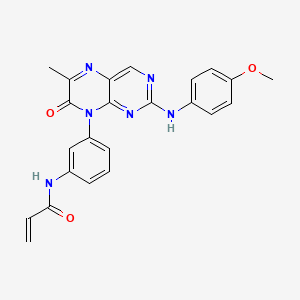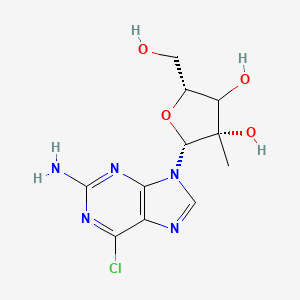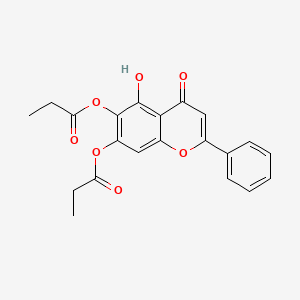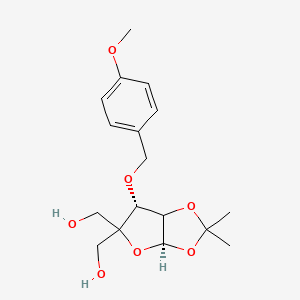
Ganoderenic Acid H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ganoderenic Acid H is a lanostane-type triterpene compound isolated from the medicinal mushroom Ganoderma lucidum. This compound is known for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects . It is a secondary metabolite produced through the mevalonate pathway and has a complex structure with multiple hydroxyl groups and a carboxylic acid moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The biosynthesis of Ganoderenic Acid H involves the expression of specific cytochrome P450 enzymes from Ganoderma lucidum in a heterologous host like Saccharomyces cerevisiae . This method allows for the efficient production of the compound by manipulating the genetic and environmental conditions to enhance yield.
Industrial Production Methods: Industrial production of this compound typically involves submerged fermentation of Ganoderma lucidum. This process uses various growth media and nutrient substrates to optimize the production of triterpenoids . Genetic engineering techniques are also employed to increase the yield and efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions: Ganoderenic Acid H undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate and chromium trioxide are used to introduce additional hydroxyl groups.
Reduction: Reducing agents such as sodium borohydride are employed to convert ketones to alcohols.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which may exhibit enhanced biological activities .
Applications De Recherche Scientifique
Ganoderenic Acid H has a wide range of scientific research applications:
Mécanisme D'action
Ganoderenic Acid H exerts its effects by inhibiting key transcription factors such as AP-1 and NF-kappaB, which are involved in the regulation of inflammatory and immune responses . The compound also targets specific molecular pathways, including the mevalonate pathway, to modulate the production of other bioactive compounds .
Comparaison Avec Des Composés Similaires
- Ganoderic Acid A
- Ganoderic Acid B
- Ganoderic Acid C
- Ganoderic Acid D
- Ganoderic Acid H
- Ganoderenic Acid A
- Ganoderenic Acid D
Comparison: Ganoderenic Acid H is unique due to its specific hydroxylation pattern and its potent inhibitory effects on transcription factors AP-1 and NF-kappaB . Compared to other similar compounds, it exhibits stronger anti-tumor and anti-inflammatory activities, making it a valuable compound for therapeutic research .
Propriétés
Formule moléculaire |
C30H40O7 |
|---|---|
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
(E)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid |
InChI |
InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18,21-22,34H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10+/t16?,18-,21+,22+,28+,29-,30+/m1/s1 |
Clé InChI |
SXBOKJLQZQAVPU-JUMPEBTESA-N |
SMILES isomérique |
CC(CC(=O)/C=C(\C)/[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O |
SMILES canonique |
CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


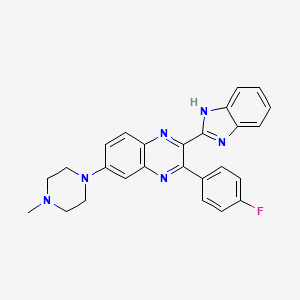
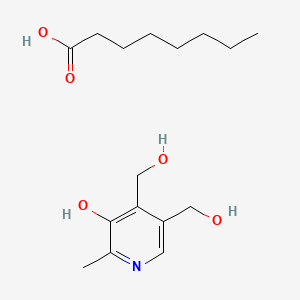
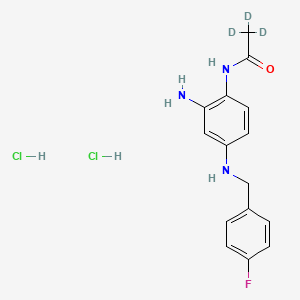
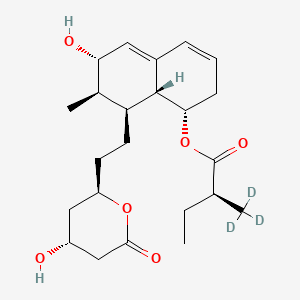
![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)


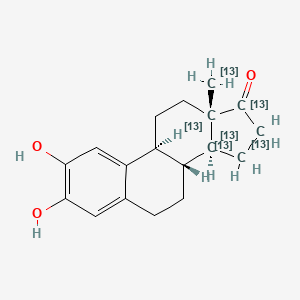
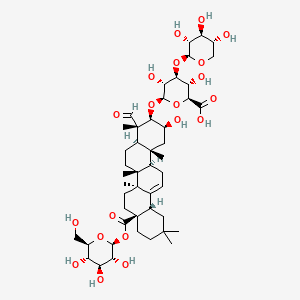
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)
